

Spectroscopic comparison of Isoquinoline-6carboxylic acid and its precursors

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Compound of Interest		
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A Spectroscopic Comparison of Isoquinoline-6-Carboxylic Acid and Its Precursors

This guide provides a detailed spectroscopic comparison of **isoquinoline-6-carboxylic acid** with its key precursors, isoquinoline and 6-methylisoquinoline. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a comprehensive overview of the spectroscopic characteristics of these compounds. The guide includes comparative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Introduction

Isoquinoline-6-carboxylic acid is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of various pharmacologically active molecules.[1] An understanding of its spectroscopic properties, alongside those of its precursors, is crucial for reaction monitoring, quality control, and structural elucidation. The foundational structure is isoquinoline, which can be functionalized to introduce a methyl group at the 6-position to form 6-methylisoquinoline. Subsequent oxidation of the methyl group yields the target **isoquinoline-6-carboxylic acid**. This guide will present the distinct spectroscopic signatures that arise from these chemical modifications.

Data Presentation



The following tables summarize the key spectroscopic data for **isoquinoline-6-carboxylic acid** and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Comp ound	H-1	Н-3	H-4	H-5	H-7	H-8	Other Proton S	Solven t
Isoquin oline	9.22	7.58	8.50	7.80	7.70	-	CDCl3[2	
6- Methyli soquino line	-	-	-	-	-	-	2.52 (s, 3H, - CH₃)	CDCl ₃ [3
Isoquin oline-6- carboxy lic acid	-	-	-	-	-	-	>10 (br s, 1H, - COOH) [4]	DMSO- d ₆

Table 2: 13 C NMR Spectroscopic Data (δ , ppm)



Com pou nd	C-1	C-3	C-4	C-5	C-6	C-7	C-8	C-4a	C-8a	Oth er Car bon s	Solv ent
Isoq uinoli ne	152. 7	143. 3	120. 5	130. 3	127. 4	127. 7	126. 5	135. 7	128. 9	CDCI 3[2]	
6- Meth yliso quin oline	-	-	-	-	-	-	-	-	-	-	-
Isoq uinoli ne-6- carb oxyli c acid	-	-	-	-	-	-	-	-	-	>165 (- COO H)	DMS O-d ₆

Note: Complete, experimentally verified ¹³C NMR data for 6-methylisoquinoline and **isoquinoline-6-carboxylic acid** under consistent conditions are not readily available in the searched literature. The expected chemical shift for the carboxylic acid carbon is included for reference.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)



Compound	O-H Stretch (Carboxylic Acid)	C-H Stretch (Aromatic)	C=O Stretch (Carboxylic Acid)	C=C Stretch (Aromatic)	C-O Stretch (Carboxylic Acid)
Isoquinoline	-	~3050	-	~1620, 1580, 1500	-
6- Methylisoquin oline	-	~3050, ~2920 (Alkyl)	-	~1600, 1500	-
Isoquinoline- 6-carboxylic acid	3300-2500 (broad)[5]	~3050	1760-1690[5]	~1600, 1500	1320-1210[6]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Formula	Molecular Weight (g/mol)	[M]+ or [M+H]+	Key Fragmentation Peaks
Isoquinoline	C ₉ H ₇ N	129.16	129	102, 76[7]
6- Methylisoquinolin e	C10H9N	143.18	143	142, 115[8]
Isoquinoline-6- carboxylic acid	C10H7NO2	173.17[9]	173	156 ([M-OH]+), 128 ([M- COOH]+)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Maxima (λmax, nm)



Compound	λmax 1	λmax 2	λmax 3	Solvent
Isoquinoline	~217	~266	~317	Ethanol[2]
6- Methylisoquinolin e	-	-	-	-
Isoquinoline-6- carboxylic acid	~210	-	-	-

Note: Specific UV-Vis data for 6-methylisoquinoline and **isoquinoline-6-carboxylic acid** are not readily available. The absorption maximum for carboxylic acids is typically around 210 nm. [10]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[4]
 Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2]
- ¹H NMR Acquisition:
 - Set the spectral width to cover a range of 0-15 ppm.
 - Use a standard 30° or 90° pulse angle.
 - Set a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-tonoise ratio.[4]



- 13C NMR Acquisition:
 - Set the spectral width to cover a range of 0-200 ppm.
 - Use a proton-decoupled pulse sequence.
 - A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.
 - A larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

- Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.[11]
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[11]
- Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol).

Mass Spectrometry (MS)

This protocol is for Electrospray Ionization (ESI) Mass Spectrometry.



- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[12] Further dilute a small aliquot of this stock solution with the mobile phase to a final concentration in the low μg/mL to ng/mL range.[12]
- Instrumentation: Use a mass spectrometer equipped with an ESI source. The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
- Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
- Spectrum Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated. Scan over a mass range appropriate for the expected molecular weight of the compound and its fragments.
- Data Analysis: Identify the molecular ion peak ([M+H]+ for positive mode or [M-H]- for negative mode). Analyze the fragmentation pattern to gain structural information.

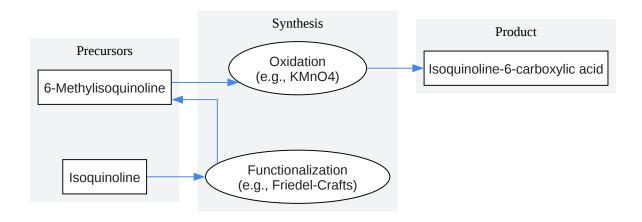
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol or cyclohexane).[2] Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Record a baseline spectrum to correct for any absorbance from the solvent and cuvettes.[2]
- Sample Measurement: Replace the sample cuvette with one containing the diluted sample solution.
- Spectrum Acquisition: Scan the sample over the desired wavelength range (typically 200-400 nm for these compounds).



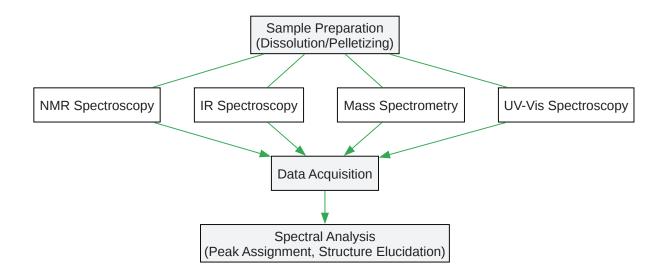
 Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and their corresponding absorbance values.

Mandatory Visualization



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Caption: Synthetic pathway to isoquinoline-6-carboxylic acid.





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Caption: General experimental workflow for spectroscopic analysis.

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